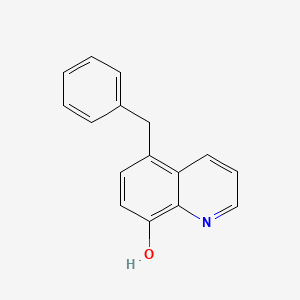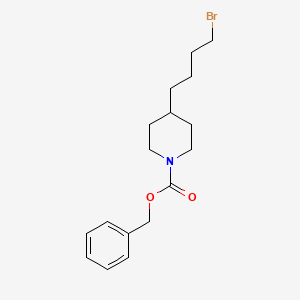![molecular formula C12H11ClN2O2 B8679428 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol](/img/structure/B8679428.png)
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is a chemical compound that features a pyrimidine ring substituted with a chlorine atom and an oxyphenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol typically involves the reaction of 5-chloropyrimidine with 4-hydroxyphenylethanol under specific conditions. One common method involves the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]acetone.
Reduction: Dihydro-2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol.
Substitution: 2-[4-(5-aminopyrimidin-2-yl)oxyphenyl]ethanol or 2-[4-(5-thiopyrimidin-2-yl)oxyphenyl]ethanol.
科学研究应用
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
作用机制
The mechanism of action of 2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting DNA replication and transcription processes .
相似化合物的比较
Similar Compounds
2-chloropyrimidine: A simpler analog with similar reactivity but lacking the oxyphenyl group.
4-(5-chloropyrimidin-2-yl)phenol: Similar structure but with a hydroxyl group directly attached to the phenyl ring instead of an ethanol moiety.
Uniqueness
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol is unique due to the presence of both the pyrimidine ring and the oxyphenyl ethanol group, which confer distinct chemical and biological properties.
属性
分子式 |
C12H11ClN2O2 |
|---|---|
分子量 |
250.68 g/mol |
IUPAC 名称 |
2-[4-(5-chloropyrimidin-2-yl)oxyphenyl]ethanol |
InChI |
InChI=1S/C12H11ClN2O2/c13-10-7-14-12(15-8-10)17-11-3-1-9(2-4-11)5-6-16/h1-4,7-8,16H,5-6H2 |
InChI 键 |
POASYXRUFIZULN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=N2)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(1H-Imidazol-1-yl)propyl]-2-(methylamino)benzamide](/img/structure/B8679358.png)
![N-[(Hex-5-en-1-yl)(propan-2-yl)carbamoyl]-3-methyl-L-valine](/img/structure/B8679361.png)


![Benzoic acid, 2-[(2-bromophenyl)thio]-5-nitro-](/img/structure/B8679387.png)
![Methyl 5-[(tert-butyldimethylsilyl)oxy]-2-hydroxybenzoate](/img/structure/B8679398.png)



![5-Chloro-1-[(4-methylphenoxy)methyl]pyrimidin-2(1H)-one](/img/structure/B8679422.png)
![tert-butyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8679429.png)


